4,5-Desisopropylidene Topiramate

Übersicht

Beschreibung

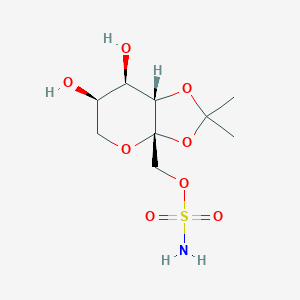

4,5-Desisopropylidene Topiramate is a metabolite of the anticonvulsant drug Topiramate. It is characterized by its chemical formula C9H17NO8S and a molecular weight of 299.30 g/mol . This compound is part of the Topiramate family and is known for its role in neurological research and its potential therapeutic applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4,5-Desisopropyliden-Topiramat beinhaltet die Reaktion von Topiramat mit bestimmten Reagenzien unter kontrollierten Bedingungen. Der Prozess beinhaltet typischerweise die Entfernung von Isopropylidengruppen aus dem Topiramat-Molekül. Dies kann durch Hydrolyse oder andere chemische Reaktionen erreicht werden, die auf die Isopropylidengruppen abzielen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 4,5-Desisopropyliden-Topiramat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungstechniken, um die Qualität und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,5-Desisopropyliden-Topiramat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Stellen des Moleküls auftreten, was zur Bildung neuer Verbindungen führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Ausbeuten zu gewährleisten .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

4,5-Desisopropylidene Topiramate is primarily studied as a metabolite of topiramate. Its role in metabolic pathways can provide insights into the pharmacodynamics of topiramate and its therapeutic effects. Researchers utilize this compound to understand:

- Metabolite Behavior : Investigating how this metabolite influences the overall efficacy and safety profile of topiramate.

- Biotransformation Pathways : Understanding how topiramate is processed in the body can help in optimizing dosing regimens and minimizing side effects.

Pharmacological Research

While this compound itself is inactive, studying its properties can lead to the development of new compounds with enhanced therapeutic profiles. Key areas include:

- Structure-Activity Relationship (SAR) Studies : Analyzing how structural changes affect biological activity can guide the design of new anticonvulsants or migraine medications.

- Drug Interaction Studies : Understanding how this metabolite interacts with other drugs can inform clinicians about potential drug-drug interactions involving topiramate.

Clinical Implications

Although primarily an inactive metabolite, understanding this compound's role can have clinical significance:

- Biomarker Development : It may serve as a biomarker for assessing adherence to topiramate therapy or for monitoring therapeutic levels in patients.

- Adverse Effect Profiling : Research into its effects could help identify any unexpected adverse reactions linked to topiramate use.

Case Study Analysis

-

Metabolism and Efficacy

- A study investigated the metabolic pathways of topiramate in various populations, noting that individuals with different genetic backgrounds exhibited varying levels of this compound. This variability could influence treatment outcomes and necessitates personalized medicine approaches.

-

Drug Interaction Research

- Another study focused on the interaction between topiramate and other antiepileptic drugs. The presence of metabolites like this compound was correlated with altered efficacy and side effects, underscoring the importance of considering metabolites in polypharmacy scenarios.

Data Tables

| Study Focus | Findings | Implications |

|---|---|---|

| Metabolic Variability | Different populations show varied levels of this compound. | Need for personalized treatment plans. |

| Drug Interactions | Presence of metabolites alters efficacy and side effects when combined with other antiepileptics. | Highlights importance of monitoring metabolite levels. |

Wirkmechanismus

The mechanism of action of 4,5-Desisopropylidene Topiramate is closely related to that of Topiramate. It is believed to exert its effects by:

Blocking neuronal voltage-dependent sodium channels: This reduces the excitability of neurons.

Enhancing gamma-aminobutyric acid (GABA) activity: This inhibitory neurotransmitter helps to calm neuronal activity.

Antagonizing AMPA/kainate glutamate receptors: This reduces excitatory neurotransmission.

Weakly inhibiting carbonic anhydrase: This enzyme is involved in various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,3-Desisopropyliden-Topiramat: Ein weiterer Metabolit von Topiramat mit ähnlichen Eigenschaften.

9-Hydroxy-Topiramat: Ein hydroxyliertes Derivat von Topiramat.

10-Hydroxy-Topiramat: Ein weiteres hydroxyliertes Derivat mit unterschiedlichen chemischen Eigenschaften.

Einzigartigkeit

4,5-Desisopropyliden-Topiramat ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die zu unterschiedlichen pharmakologischen Eigenschaften im Vergleich zu anderen Topiramat-Metaboliten führen. Seine einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

4,5-Desisopropylidene Topiramate is a metabolite of Topiramate, an antiepileptic medication widely used for various neurological conditions. Understanding the biological activity of this compound is crucial for elucidating its potential therapeutic effects and mechanisms of action. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies regarding this compound.

Pharmacological Properties

Mechanism of Action

this compound exhibits several mechanisms similar to its parent compound, Topiramate. Key actions include:

- Sodium Channel Blockade : It inhibits voltage-dependent sodium channels, reducing seizure activity by limiting neuronal excitability .

- Glutamate Receptor Antagonism : The compound antagonizes kainate/AMPA receptors, which are critical in excitatory neurotransmission, thus preventing excessive neuronal firing .

- GABA Modulation : It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by potentiating chloride ion currents through GABA-A receptors .

- Calcium Channel Blockade : The compound also blocks T-type calcium channels, contributing to its anticonvulsant properties .

Metabolism and Pharmacokinetics

This compound is primarily formed through the metabolism of Topiramate. The metabolic pathway includes hydroxylation and hydrolysis reactions leading to several minor metabolites. Notably, none of these metabolites exhibit significant anticonvulsant activity .

Table 1: Metabolic Profile of Topiramate and Its Metabolites

| Metabolite | Formation Mechanism | Anticonvulsant Activity |

|---|---|---|

| 4,5-Desisopropylidene TPM | Hydrolysis | None |

| 2,3-Desisopropylidene TPM | Hydrolysis | None |

| 9-Hydroxy TPM | Hydroxylation | None |

| 10-Hydroxy TPM | Hydroxylation | None |

Clinical Findings and Case Studies

Case Study Analysis

A notable case study highlighted cognitive side effects associated with Topiramate therapy. A patient experienced episodes of dissociative amnesia after initiating treatment with Topiramate for migraine prophylaxis. This suggests that while the primary compound may have therapeutic benefits, its metabolites could also contribute to adverse effects .

In another study comparing cognitive impacts among different antiepileptic drugs (AEDs), it was found that Topiramate had a higher incidence of cognitive side effects compared to other AEDs like Valproic Acid and Gabapentin. This raises questions about the role of its metabolites in these cognitive impairments .

Efficacy in Seizure Management

Topiramate has been shown to be effective in reducing seizure frequency in patients with epilepsy when used as monotherapy or adjunctive therapy. A pooled analysis indicated that approximately 43% of patients experienced a greater than 50% reduction in seizure frequency when treated with Topiramate . Although specific data on the efficacy of this compound alone is limited, its role as a metabolite suggests it may contribute to the overall pharmacodynamics observed with Topiramate.

Eigenschaften

IUPAC Name |

[(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO8S/c1-8(2)17-7-6(12)5(11)3-15-9(7,18-8)4-16-19(10,13)14/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14)/t5-,6-,7+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFVNUZYZFRVCR-JAKMQLQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(COC2(O1)COS(=O)(=O)N)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@@H](CO[C@]2(O1)COS(=O)(=O)N)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442617 | |

| Record name | [(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106881-41-8 | |

| Record name | 4,5-Desisopropylidene topiramate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106881418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DESISOPROPYLIDENE TOPIRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KP2WFO28K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.